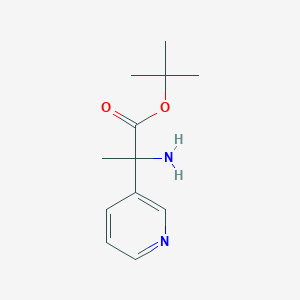![molecular formula C17H11F6N3O B2548491 N-(4-メトキシフェニル)-5,7-ビス(トリフルオロメチル)[1,8]ナフチリジン-2-アミン CAS No. 241488-34-6](/img/structure/B2548491.png)
N-(4-メトキシフェニル)-5,7-ビス(トリフルオロメチル)[1,8]ナフチリジン-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine is a synthetic organic compound belonging to the class of naphthyridines This compound is characterized by the presence of a methoxyphenyl group and two trifluoromethyl groups attached to a naphthyridine core
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent, with studies indicating activity against various bacterial strains and cancer cell lines
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and pharmaceuticals.
作用機序
Target of Action
Similar compounds have been used as hole-transporting materials (htms) in perovskite solar cells .
Mode of Action
Similar compounds have been shown to have good stability and high hole mobility , which could suggest a similar mode of action.
Biochemical Pathways
Similar compounds have been used in perovskite solar cells, which involve complex photoelectric properties .
Pharmacokinetics
Similar compounds have been shown to have good stability , which could suggest favorable pharmacokinetic properties.
Result of Action
Similar compounds have been shown to improve the power conversion efficiency of perovskite solar cells .
Action Environment
Similar compounds have been used in perovskite solar cells, which are known to be influenced by environmental factors such as light and temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine typically involves multi-step organic reactions. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form the naphthyridine core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove specific functional groups or reduce the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
類似化合物との比較
N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine can be compared with other naphthyridine derivatives, such as:
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide: Known for its antibacterial activity.
7-acetamido-1,8-naphthyridin-4(1H)-one: Studied for its potential as an antibiotic.
1,8-naphthyridine derivatives: Various derivatives have been synthesized and evaluated for their biological activities.
The uniqueness of N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N3O/c1-27-10-4-2-9(3-5-10)24-14-7-6-11-12(16(18,19)20)8-13(17(21,22)23)25-15(11)26-14/h2-8H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYFINIOJAGADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2548410.png)




![N'-(3-acetamidophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2548418.png)
![7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2548419.png)
![2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2548422.png)
![ethyl 6-[2-(4-chlorophenoxy)acetyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2548424.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2548425.png)
![6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2548428.png)
![N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2548430.png)

